molecular formula C15H20N2O B15066787 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 52157-86-5

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No.: B15066787
CAS No.: 52157-86-5
M. Wt: 244.33 g/mol
InChI Key: ZZKYNPASLPMEFR-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 4-piperidone.

    Formation of Intermediate: The 6-methoxyindole is first methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The methylated indole is then coupled with 4-piperidone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Product: The reaction mixture is then purified using column chromatography to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with receptors in the central nervous system, such as serotonin or dopamine receptors.

    Pathways Involved: The compound can modulate neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole: Similar structure but with a methoxy group at the 5-position.

    6-Methoxy-2-ethyl-3-(piperidin-4-yl)-1H-indole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

6-Methoxy-2-methyl-3-(piperidin-4-yl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the piperidinyl group at the 3-position provides distinct properties that differentiate it from other indole derivatives.

Properties

CAS No.

52157-86-5

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

6-methoxy-2-methyl-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C15H20N2O/c1-10-15(11-5-7-16-8-6-11)13-4-3-12(18-2)9-14(13)17-10/h3-4,9,11,16-17H,5-8H2,1-2H3

InChI Key

ZZKYNPASLPMEFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)OC)C3CCNCC3

Origin of Product

United States

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